3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride
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Overview
Description
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N5O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine moieties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one: This compound is similar but lacks the dihydrochloride salt form.
N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperazine structure and is studied for its anti-tubercular activity.
Uniqueness
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Biological Activity
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride (CAS No. 1311317-09-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
The molecular formula for this compound is C11H19Cl2N5O with a molecular weight of approximately 308.21 g/mol. The compound is characterized by the presence of a piperazine ring and a pyrazine moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉Cl₂N₅O |
Molecular Weight | 308.21 g/mol |
CAS Number | 1311317-09-5 |
Purity | 95% |
Antitumor Activity
Recent studies have indicated that derivatives of piperazine, including compounds similar to 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one, exhibit significant antitumor properties. For instance, research has shown that certain piperazine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated that piperazine-based compounds can effectively inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is believed to be mediated through interactions with specific biological targets:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cancer signaling pathways, leading to reduced tumor growth.
- Receptor Modulation : Some derivatives may act as agonists or antagonists at neurotransmitter receptors, influencing neurochemical signaling .
Case Studies
Several case studies highlight the efficacy of piperazine derivatives in clinical settings:
- Case Study on Antitumor Efficacy : A study involving a series of piperazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity in the nanomolar range .
- Clinical Trials for Antibacterial Activity : Clinical trials assessing the antibacterial efficacy of piperazine derivatives reported notable improvements in infection resolution rates compared to standard treatments, suggesting a promising role for these compounds in antibiotic therapy .
Properties
IUPAC Name |
3-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O.2ClH/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10;;/h3-4,9H,1-2,5-8,12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWACIUGOYERQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.